2,2-Bis(hydroxymethyl)butyl 3-aminobut-2-enoate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2,2-Bis(hydroxymethyl)butyl 3-aminobut-2-enoate is an organic compound with the molecular formula C9H17NO4 It is a derivative of butenoic acid and is characterized by the presence of hydroxymethyl and amino groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2,2-Bis(hydroxymethyl)butyl 3-aminobut-2-enoate typically involves the esterification of 3-aminobut-2-enoic acid with 2,2-bis(hydroxymethyl)butanol. The reaction is usually carried out in the presence of a catalyst such as sulfuric acid or p-toluenesulfonic acid under reflux conditions. The reaction mixture is then purified through distillation or recrystallization to obtain the desired product.
Industrial Production Methods
Industrial production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of advanced catalytic systems and optimized reaction conditions can further improve the scalability of the synthesis. Additionally, solvent-free or green chemistry approaches may be employed to minimize environmental impact.
Chemical Reactions Analysis
Types of Reactions
2,2-Bis(hydroxymethyl)butyl 3-aminobut-2-enoate undergoes various chemical reactions, including:
Oxidation: The hydroxymethyl groups can be oxidized to form corresponding aldehydes or carboxylic acids.
Reduction: The amino group can be reduced to form primary amines.
Substitution: The ester group can undergo nucleophilic substitution reactions to form different derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Nucleophiles such as amines, alcohols, or thiols can be used under basic or acidic conditions.
Major Products Formed
Oxidation: Formation of 2,2-bis(formyl)butyl 3-aminobut-2-enoate or 2,2-bis(carboxyl)butyl 3-aminobut-2-enoate.
Reduction: Formation of 2,2-bis(hydroxymethyl)butyl 3-aminobut-2-ene.
Substitution: Formation of various esters, amides, or thioesters depending on the nucleophile used.
Scientific Research Applications
2,2-Bis(hydroxymethyl)butyl 3-aminobut-2-enoate has several scientific research applications:
Chemistry: Used as a building block in organic synthesis for the preparation of complex molecules.
Biology: Investigated for its potential as a biochemical probe or enzyme inhibitor.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and antimicrobial activities.
Industry: Utilized in the production of polymers, resins, and coatings due to its reactive functional groups.
Mechanism of Action
The mechanism of action of 2,2-Bis(hydroxymethyl)butyl 3-aminobut-2-enoate involves its interaction with specific molecular targets and pathways. The compound’s hydroxymethyl and amino groups enable it to form hydrogen bonds and interact with enzymes or receptors. These interactions can modulate biochemical pathways, leading to various biological effects. For example, its potential anti-inflammatory activity may involve the inhibition of pro-inflammatory enzymes or cytokines.
Comparison with Similar Compounds
Similar Compounds
- 2,2-Bis(hydroxymethyl)butyl acrylate
- 2,2-Bis(hydroxymethyl)butanoic acid
- 3-Aminobut-2-enoic acid
Uniqueness
2,2-Bis(hydroxymethyl)butyl 3-aminobut-2-enoate is unique due to the presence of both hydroxymethyl and amino groups, which confer distinct reactivity and potential applications. Compared to similar compounds, it offers a versatile platform for chemical modifications and the development of novel materials or therapeutics.
Properties
CAS No. |
114054-75-0 |
---|---|
Molecular Formula |
C10H19NO4 |
Molecular Weight |
217.26 g/mol |
IUPAC Name |
2,2-bis(hydroxymethyl)butyl 3-aminobut-2-enoate |
InChI |
InChI=1S/C10H19NO4/c1-3-10(5-12,6-13)7-15-9(14)4-8(2)11/h4,12-13H,3,5-7,11H2,1-2H3 |
InChI Key |
LIRWDBAQNNHRPI-UHFFFAOYSA-N |
Canonical SMILES |
CCC(CO)(CO)COC(=O)C=C(C)N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.